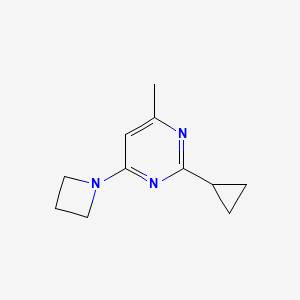
N-(2-Methoxy-4-methylsulfanylbutyl)-2-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxy-4-methylsulfanylbutyl)-2-(3-methoxyphenyl)acetamide, also known as MMBA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. MMBA belongs to the class of compounds known as fatty acid amides, which have been shown to have various physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)-2-(3-methoxyphenyl)acetamide is not fully understood, but it is thought to involve the activation of the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a role in regulating various physiological processes, including pain, inflammation, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, suggesting that it may have potential as a treatment for inflammatory and neuropathic pain conditions. It has also been found to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-Methoxy-4-methylsulfanylbutyl)-2-(3-methoxyphenyl)acetamide in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2-Methoxy-4-methylsulfanylbutyl)-2-(3-methoxyphenyl)acetamide. One area of interest is its potential as a treatment for inflammatory lung diseases, such as acute respiratory distress syndrome (ARDS). Another area of interest is its potential as a treatment for chronic pain conditions, such as neuropathic pain. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of N-(2-Methoxy-4-methylsulfanylbutyl)-2-(3-methoxyphenyl)acetamide involves the reaction of 3-methoxyphenylacetic acid with 2-amino-4-methylthiobutanol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then acetylated using acetic anhydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-Methoxy-4-methylsulfanylbutyl)-2-(3-methoxyphenyl)acetamide has been the subject of several scientific studies due to its potential therapeutic properties. One study found that this compound has anti-inflammatory effects in a mouse model of acute lung injury, suggesting that it may have potential as a treatment for inflammatory lung diseases. Another study found that this compound has analgesic effects in a rat model of neuropathic pain, suggesting that it may have potential as a treatment for chronic pain.
Eigenschaften
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-2-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-18-13-6-4-5-12(9-13)10-15(17)16-11-14(19-2)7-8-20-3/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYKNPKWJQAYFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC(CCSC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide](/img/structure/B2427088.png)
![N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2427090.png)





![3,4,7,8,9,9a-Hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-6-one;hydrochloride](/img/structure/B2427102.png)

![5-(7-Azabicyclo[2.2.1]heptan-7-yl)-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2427105.png)
![1-(3-methylbenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2427106.png)

![1-(3-Methoxyphenyl)-4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-one](/img/structure/B2427109.png)
![(2S)-2-({2-azabicyclo[2.2.1]heptane-2-carbonyl}amino)propanoic acid](/img/structure/B2427110.png)